
5-Cyclopropoxy-2-nitropyridine
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Overview
Description
5-Cyclopropoxy-2-nitropyridine is a substituted pyridine derivative characterized by a nitro group at the 2-position and a cyclopropoxy group at the 5-position. The nitro group imparts strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Cyclopropoxy-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to obtain the nitropyridine . The cyclopropoxy group can be introduced through nucleophilic substitution reactions using cyclopropyl alcohol or its derivatives.
Industrial Production Methods
Industrial production of nitropyridine derivatives often involves multi-step synthesis processes. For example, the preparation of 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, followed by hydrolysis to obtain 2-hydroxy-5-nitropyridine, and finally chlorination to produce 2-chloro-5-nitropyridine . Similar methods can be adapted for the production of this compound, with appropriate modifications to introduce the cyclopropoxy group.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by nucleophiles, and the cyclopropoxy group can be substituted by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: Reduction of the nitro group yields 5-cyclopropoxy-2-aminopyridine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
5-Cyclopropoxy-2-nitropyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The cyclopropoxy group can influence the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 5-Cyclopropoxy-2-nitropyridine with structurally related nitropyridine derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
5-Cyclopropoxy-2-(methylthio)-4-nitropyridine (CAS: 1243321-43-8): Features a nitro group at the 4-position, a methylthio group at the 2-position, and a cyclopropoxy group at the 5-position. Molecular weight: 226.25 g/mol .
2-Methoxy-4-methyl-5-nitropyridine (7c): Nitro at 5-position, methoxy at 2-position, methyl at 4-position. Synthetic yield: 95% .
2-Methoxy-4-methyl-3-nitropyridine (7d): Nitro at 3-position, methoxy at 2-position, methyl at 4-position. Synthetic yield: 80% .
Substituent Impact :
- Nitro Group Position :
- 2-Nitro (target compound): Strong electron withdrawal at the ortho position, likely enhancing electrophilic substitution at meta/para positions.
- 4-Nitro (5-Cyclopropoxy-2-(methylthio)-4-nitropyridine): Electron withdrawal at the para position, directing reactions to the ortho/meta positions.
- 3-Nitro (7d) and 5-Nitro (7c): Differing electronic effects based on proximity to other substituents.
- Oxy Substituents: Cyclopropoxy (target compound vs.
- Methylthio vs. Methoxy :
Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Nitro Position | Key Substituents | Yield (%) |
---|---|---|---|---|---|
This compound* | C₈H₇N₂O₃ | 195.16 | 2 | Cyclopropoxy (5), Nitro (2) | N/A |
5-Cyclopropoxy-2-(methylthio)-4-nitropyridine | C₉H₁₀N₂O₃S | 226.25 | 4 | Cyclopropoxy (5), Methylthio (2) | N/A |
2-Methoxy-4-methyl-5-nitropyridine (7c) | C₇H₈N₂O₃ | 168.15 | 5 | Methoxy (2), Methyl (4) | 95 |
2-Methoxy-4-methyl-3-nitropyridine (7d) | C₇H₈N₂O₃ | 168.15 | 3 | Methoxy (2), Methyl (4) | 80 |
*Calculated molecular formula and weight for this compound based on substituent addition.
Research Findings
- Electronic Effects : Nitro at the 2-position (target compound) creates a strong electron-deficient ring system, contrasting with 4-nitro derivatives where electron withdrawal is less localized .
- Synthetic Trends : Higher yields for 5-nitro derivatives (e.g., 7c) suggest positional advantages in synthesis, possibly due to reduced steric clash or favorable intermediate stability .
Biological Activity
5-Cyclopropoxy-2-nitropyridine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 5-position and a nitro group at the 2-position. Its molecular formula is C8H8N2O2, with a molecular weight of approximately 164.16 g/mol. The presence of the nitro group often enhances biological activity through mechanisms involving reactive nitrogen species, while the cyclopropoxy moiety contributes to its chemical reactivity and stability .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can participate in redox reactions, which may lead to the generation of reactive intermediates that can interact with cellular components. Additionally, the cyclopropoxy group can facilitate nucleophilic substitution reactions, potentially affecting enzyme activity and signaling pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of apoptotic signaling pathways. For instance, it has shown efficacy against breast cancer and leukemia cell lines, indicating its potential as a lead compound for cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
5-Cyclopropoxy-3-ethyl-2-nitropyridine | Structure | Moderate antimicrobial activity |
4-Bromo-5-cyclopropoxy-2-nitropyridine | Structure | Strong anticancer properties |
5-Cyclopropoxy-3-methyl-2-nitropyridine | Structure | Limited biological activity |
This table highlights the variations in biological activities among related compounds, emphasizing the distinctiveness of this compound due to its specific substituents.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against a panel of bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, suggesting potent antibacterial properties .
- Anticancer Activity : In a recent investigation, researchers assessed the cytotoxic effects of this compound on human leukemia cells. The compound was found to induce significant apoptosis at concentrations ranging from 10 to 50 µM, correlating with increased levels of reactive oxygen species (ROS) within the cells .
Future Directions
The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, toxicity, and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific biological targets.
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-nitropyridine |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)8-4-3-7(5-9-8)13-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
HSSDASNUXWFRDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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